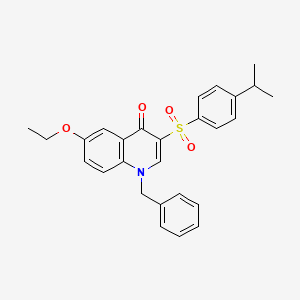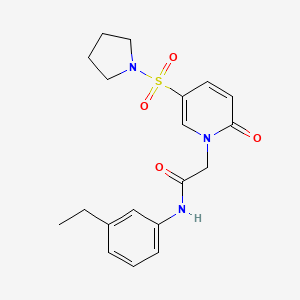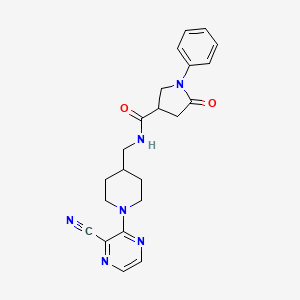
3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc. The analysis provides information about the arrangement of atoms, types of bonds, bond lengths, and angles.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
One study investigated the pharmacokinetics and metabolism of a compound from the series of selective androgen receptor modulators (SARMs), which includes compounds structurally similar to "3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide." This research focused on understanding the compound's absorption, clearance, distribution, and metabolic pathways in rats, providing insights into its ideal pharmacokinetic characteristics for preclinical development (Wu et al., 2006).
Potential Therapeutic Applications
- Neurokinin-1 Receptor Antagonism: A study on an orally active, water-soluble neurokinin-1 receptor antagonist highlighted the compound's efficacy in preclinical tests relevant to clinical efficacy in emesis and depression, showcasing its potential for clinical administration (Harrison et al., 2001).
- Antibacterial and Antifungal Agents: Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, a compound related to the target molecule, showed significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Helal et al., 2013).
Material Science Applications
- Photoalignment of Nematic Liquid Crystals: A study demonstrated that derivatives of thiophene, which is part of the chemical structure of interest, promote excellent photoalignment of a bulk commercial nematic liquid crystal. This indicates potential applications in the development of liquid crystal displays (LCDs) (Hegde et al., 2013).
Pharmacokinetic Studies on Designer Stimulants
- Designer Stimulants: A study on 3-Fluorophenmetrazine, a fluorinated derivative relevant to the molecule of interest, provided pharmacokinetic data crucial for interpreting forensic and clinical cases, highlighting the importance of understanding the pharmacokinetic profiles of new psychoactive substances (Grumann et al., 2019).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it can cause to human health and the environment.
Zukünftige Richtungen
This involves predicting or suggesting the future studies that can be carried out based on the known properties and uses of the compound.
Please consult with a chemistry professional or refer to scientific literature for detailed and accurate information.
Eigenschaften
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S/c21-16-7-9-17(10-8-16)24-18-4-1-3-15(13-18)6-11-20(23)22-14-19-5-2-12-25-19/h1-5,7-10,12-13H,6,11,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOHSTRISHITEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2650372.png)

![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)




![N-(benzo[d]thiazol-6-yl)-2,3-dimethoxybenzamide](/img/structure/B2650382.png)
